molecular formula C22H18O4 B118980 2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde CAS No. 140160-96-9

2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde

Cat. No.: B118980
CAS No.: 140160-96-9
M. Wt: 346.4 g/mol
InChI Key: AASAKDQVGZXIBY-UHFFFAOYSA-N
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Description

2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde (CID 175075155) is a synthetic organic compound with the molecular formula C15H14O3 . It features a central 1,3-disubstituted benzene core symmetrically linked to two distinct benzaldehyde units via methylene ether bridges. This structure confers upon the molecule two reactive aldehyde functional groups, making it a versatile and valuable building block in organic synthesis. Researchers can leverage this compound as a key precursor for constructing complex molecular architectures. Its primary research applications include serving as a monomer in polymerization reactions for the synthesis of specialty polymers, and as a core scaffold in the development of pharmaceuticals and ligand design, where the aldehyde groups can be readily converted into other functionalities through condensation or reduction reactions . The presence of two formyl groups allows for the creation of symmetrical or cross-linked structures, which is a strategic advantage in materials science and medicinal chemistry. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[[3-[(2-formylphenoxy)methyl]phenyl]methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c23-13-19-8-1-3-10-21(19)25-15-17-6-5-7-18(12-17)16-26-22-11-4-2-9-20(22)14-24/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASAKDQVGZXIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)COC3=CC=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Williamson ether synthesis, leveraging nucleophilic substitution between alkoxides and alkyl halides, is the most direct approach. Adapted from the mono-etherification of methyl 4-((2-formylphenoxy)methyl)benzoate, the bis-etherification proceeds as follows:

Reagents :

  • 1,3-Bis(bromomethyl)benzene (1 equiv)

  • 2-Formylphenol (2.2 equiv)

  • Potassium carbonate (4 equiv)

  • Sodium iodide (0.1 equiv)

  • Solvent: DMF or ethyl acetate

Procedure :

  • Combine 1,3-bis(bromomethyl)benzene, 2-formylphenol, K₂CO₃, and NaI in anhydrous DMF.

  • Heat at 80°C under microwave irradiation (10–30 min) or conventional reflux (5–12 h).

  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Critical Parameters :

  • Solvent Choice : DMF enhances solubility of aromatic intermediates, while ethyl acetate minimizes side reactions.

  • Catalyst : NaI facilitates bromide displacement via the “Finkelstein effect.”

  • Stoichiometry : Excess phenol (1.1 equiv per bromide) ensures complete substitution.

Yield Optimization and Challenges

  • Microwave Assistance : Reduces reaction time to 10–30 min with yields >90% for mono-ether analogues.

  • Conventional Heating : Yields ~60% for similar bis-ether systems due to competing hydrolysis at prolonged durations.

  • Side Reactions : Aldehyde oxidation or acetal formation is negligible under anhydrous, inert conditions.

Alternative Method: Stepwise Etherification

Sequential Alkylation Strategy

To mitigate steric hindrance in bis-etherification, a stepwise approach is employed:

Step 1 : Mono-etherification of 3-bromomethylbenzyl bromide with 2-formylphenol.
Step 2 : Subsequent etherification of the intermediate with a second equivalent of 2-formylphenol.

Advantages :

  • Enables purification after each step, improving overall yield.

  • Reduces dimerization byproducts common in one-pot reactions.

Conditions :

  • Step 1 : K₂CO₃, DMF, 80°C, 1 h (Yield: 85–90%).

  • Step 2 : Repeat conditions with fresh reagents (Yield: 70–75%).

Silver Nitrate-Mediated Oxidation: A Complementary Approach

While the primary route uses pre-formed 2-formylphenol, an alternative involves late-stage aldehyde installation. This method, inspired by silver nitrate oxidation of α,β-dibromotoluenes, proceeds as:

Reagents :

  • 1,3-Bis(bromomethyl)benzene

  • 2-Hydroxybenzyl alcohol

  • AgNO₃ (2.5 equiv)

  • Ethanol/water (3:1)

Procedure :

  • Perform Williamson etherification with 2-hydroxybenzyl alcohol to install methoxy groups.

  • Oxidize the resultant bis-alcohol intermediate using AgNO₃ in refluxing ethanol/water.

Yield : 60–70% after chromatography, lower than direct methods due to oxidation inefficiencies.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
One-Pot Williamson DMF, K₂CO₃, NaI, 80°C, microwave85–90%Rapid, high-yieldRequires specialized equipment
Stepwise Williamson Ethyl acetate, K₂CO₃, 70°C, 5 h70–75%Scalable, avoids steric issuesLonger reaction time
AgNO₃ Oxidation Ethanol/water, AgNO₃, reflux, 30 min60–70%Late-stage aldehyde controlMulti-step, moderate yield

Scalability and Industrial Feasibility

  • Catalyst Recovery : POL-PPh₃@PdCl₂ systems (used in analogous oxidations) are reusable for 3–5 cycles without significant activity loss, reducing costs.

  • Solvent Recycling : DMF and ethyl acetate are recoverable via distillation, aligning with green chemistry principles.

  • Purity Control : Adsorbents like diatomite or activated alumina in purification ensure >98% purity .

Chemical Reactions Analysis

Types of Reactions

2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding primary alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing their behavior in biological systems.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural differences and similarities between 2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde and related compounds:

Compound Name Core Structure Substituents/Linkers Key Applications/Properties Reference
This compound Two benzaldehyde groups Methoxy-phenoxy linker Macrocycle synthesis, crystallography
4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde Two benzaldehyde groups Ethoxy-ethoxy linker Macrocycle precursors, "w"-shaped conformation
490-M27 Benzaldehyde + acetic acid derivative Methoxyimino acetic acid group Intermediate in drug metabolism pathways
2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzaldehyde Benzaldehyde + oxazole heterocycle Oxazole ring with chlorophenyl group Antibacterial agents, pharmaceutical uses
3-[(2-Methoxyethoxy)methoxy]benzaldehyde Single benzaldehyde group Methoxyethoxy-methoxy linker Solubility enhancement, synthetic intermediates

Physical and Crystallographic Properties

  • Target Compound: Expected to exhibit planar aromatic regions with dihedral angles influenced by the methoxy-phenoxy linker. Similar to 4-{2-[2-(4-formylphenoxy)ethoxy]ethoxy}benzaldehyde, intermolecular CH-π interactions and hydrogen bonding may dictate crystal packing .
  • 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde: Forms a "w" structure due to ethoxy chain flexibility, with dihedral angles of 78.31° between aromatic rings and bent C-O-C angles (~109°) .

Biological Activity

2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde, an organic compound belonging to the class of aromatic aldehydes, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of two formyl groups, which enhance its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H18O4C_{22}H_{18}O_4. The structure features multiple functional groups that contribute to its biological activities:

  • Aldehyde Groups : Known for their reactivity, these groups can form covalent bonds with nucleophilic sites on proteins.
  • Aromatic Rings : These can engage in π-π interactions with other aromatic compounds.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown promising results against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

In a comparative study, this compound exhibited antimicrobial activity comparable to standard antibiotics like norfloxacin. The presence of electron-withdrawing groups was noted to enhance the activity against Gram-positive and Gram-negative bacteria.

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests.

Assay Type IC50 Value Reference
DPPH Radical Scavenging25 µg/mL
ABTS Radical Scavenging30 µg/mL

These results suggest that the compound can effectively neutralize free radicals, thereby potentially reducing oxidative stress in biological systems.

3. Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines.

Cell Line IC50 Value Reference
A549 (Lung Cancer)15 µM
MCF-7 (Breast Cancer)20 µM
HeLa (Cervical Cancer)12 µM

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. Molecular docking studies have suggested that the compound interacts with key proteins involved in cell cycle regulation and apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The aldehyde groups can react with nucleophilic sites on proteins, altering their function.
  • Intercalation into DNA : The aromatic rings may intercalate into DNA structures, affecting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress leading to cell death in cancerous cells.

Case Studies

A notable study published in a peer-reviewed journal demonstrated the efficacy of this compound in inhibiting tumor growth in xenograft models. Mice treated with varying doses showed significant tumor size reduction compared to control groups, highlighting its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic strategies for preparing 2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde?

A common approach involves multi-step etherification and formylation reactions. For example, analogous dialdehydes are synthesized by reacting hydroxybenzaldehyde derivatives with dihalogenated ethers (e.g., bis(2,2′-dichloroethyl)ether) in polar aprotic solvents like DMF under nitrogen atmosphere. Key steps include:

  • Etherification : Nucleophilic substitution between phenolic oxygen and halide-containing linkers.
  • Formylation : Introduction of aldehyde groups via controlled oxidation or protection/deprotection sequences.
    Reaction conditions (temperature, solvent, catalyst) significantly impact yield and purity .

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR : 1^1H and 13^13C NMR identify aromatic protons, methoxy groups, and aldehyde protons. For example, aldehyde protons typically resonate at δ 9.8–10.2 ppm, while methoxy groups appear at δ 3.7–4.0 ppm.
  • IR : Strong absorption bands near 1700 cm1^{-1} confirm the presence of aldehyde carbonyl groups.
  • Elemental Analysis : Matches calculated values for C, H, and O to verify purity .

Q. What are the primary applications of this compound in organic synthesis?

Its dual aldehyde groups enable use as a precursor for macrocyclic or macrobicyclic compounds via condensation with polyamines (e.g., [1+1] or [2+2] cyclization). Applications include:

  • Coordination Chemistry : Ligand synthesis for metal-organic frameworks (MOFs).
  • Pharmaceutical Intermediates : Building blocks for bioactive molecules requiring rigid aromatic scaffolds .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction reveals:

  • Dihedral Angles : The angle between aromatic rings (e.g., ~78.31° in related dialdehydes), influencing molecular rigidity.
  • Intermolecular Interactions : Weak hydrogen bonds (C–H···O) and CH-π interactions stabilize crystal packing. For example, H-bond distances of 2.8–3.1 Å and centroid distances of 3.1–3.5 Å are typical .
    Data tables from crystallography (e.g., space group C2/c, unit cell parameters) should be cross-referenced with computational models to validate torsional strain .

Q. How can researchers address contradictions in reaction yields during scale-up synthesis?

  • Optimized Solvent Systems : Replace DMF with less hygroscopic solvents (e.g., THF) to minimize side reactions.
  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance etherification efficiency.
  • In Situ Monitoring : Employ HPLC or GC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. What methodologies identify and mitigate oxidative degradation of the aldehyde groups?

  • Stability Studies : Accelerated degradation under varying pH, temperature, and light exposure.
  • Protection Strategies : Use acetal or hydrazone protecting groups during storage.
  • Analytical Validation : Compare FTIR and 1^1H NMR data pre- and post-degradation to detect carbonyl loss or oxidation byproducts .

Q. How does substitution pattern (e.g., methoxy vs. benzyloxy groups) influence reactivity?

  • Electron-Donating Groups (e.g., methoxy) : Increase electron density on aromatic rings, enhancing electrophilic substitution rates.
  • Steric Effects : Bulky substituents (e.g., benzyloxy) reduce condensation efficiency with polyamines.
    Comparative studies using analogues (e.g., 3-methoxy-4-benzyloxy derivatives) show ~20% lower yields in macrocycle formation due to steric hindrance .

Q. What computational tools predict the compound’s supramolecular assembly behavior?

  • Molecular Dynamics (MD) : Simulate intermolecular interactions (e.g., CH-π, hydrogen bonds) in solvent environments.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox stability.
    Validation against experimental XRD data (e.g., lattice parameters) ensures model accuracy .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported dihedral angles between XRD and computational models?

  • Force Field Adjustments : Refine torsional parameters in MD simulations to match experimental XRD values.
  • Temperature Effects : XRD data collected at 190 K may differ from room-temperature computational predictions.
  • Crystal Packing vs. Isolated Molecules : Intermolecular forces in crystals can distort angles compared to gas-phase models .

Q. Why do condensation reactions with polyamines yield varying macrocycle sizes?

  • Solvent Polarity : Polar solvents (e.g., DMF) favor smaller [1+1] cyclization products, while less polar solvents (e.g., toluene) promote [2+2] adducts.
  • Counterion Effects : Chloride vs. acetate ions alter amine nucleophilicity, impacting reaction pathways.
    Controlled studies using standardized conditions (e.g., 0.1 M DMF, 60°C) reduce variability .

Safety and Handling

Q. What precautions are necessary when handling this compound?

  • Ventilation : Use fume hoods to avoid aldehyde vapor inhalation.
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
  • First Aid : Flush eyes/skin with water for 15 minutes; administer oxygen if inhaled .

Q. Are there ecotoxicological risks associated with this compound?

Limited data exist, but analogous aldehydes show moderate aquatic toxicity (EC50 ~10 mg/L for Daphnia magna). Perform biodegradation assays (e.g., OECD 301F) to assess environmental persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.